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Compound of Interest

Compound Name: Obafistat

Cat. No.: B8201814

Get Quote

Context: Obafistat contains a highly flexible diazabicyclo core and a triazole ring[2]. These

structural features heavily influence its solubility profile and propensity to "oil out" (liquid-liquid

phase separation) during crystallization. The sodium salt form (Obafistat sodium) is frequently

utilized to improve aqueous solubility[3].

Q1: My Obafistat free base is "oiling out" instead of crystallizing. How do I force nucleation?

A1: Oiling out occurs when the supersaturation level exceeds the metastable zone width

(MZW) and crosses the binodal curve before ordered nucleation can occur.

Causality: The flexible core and sulfonamide functionalities of Obafistat hinder rapid lattice

packing, making the amorphous liquid phase thermodynamically favorable under rapid

cooling.

Solution:

Reduce Supersaturation: Lower the initial concentration or use a highly controlled, slow

cooling ramp (e.g., 0.1 °C/min).

Solvent Selection: Shift from a purely anti-solvent driven precipitation to a solvent/anti-

solvent mixture with a wider MZW. Ethanol/Heptane or Ethyl Acetate/Hexane are preferred
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over DMSO/Water.

Seeding: Introduce 1-2% (w/w) of crystalline Obafistat seeds at the upper boundary of the

MZW. This bypasses the high activation energy required for primary nucleation.

Q2: How do I reliably crystallize Obafistat Sodium without free base contamination? A2:

Obafistat sodium requires precise stoichiometric control. Excess base degrades the molecule,

while insufficient base leads to co-precipitation of the free base.

Protocol: Step-by-Step Obafistat Sodium Crystallization

Dissolution: Dissolve 1.0 eq of Obafistat free base in minimal Tetrahydrofuran (THF) or

Ethanol at 45 °C.

Salt Formation: Slowly add exactly 1.05 eq of NaOH (aqueous, 1M) dropwise under

continuous stirring.

Aging: Stir the solution at 45 °C for 30 minutes to ensure complete deprotonation of the

triazole ring.

Anti-solvent Addition: Gradually add Isopropyl Acetate (IPAc) until the solution becomes

slightly turbid (cloud point).

Cooling & Isolation: Cool at 0.2 °C/min to 5 °C. Filter the resulting crystals, wash with cold

IPAc, and dry under vacuum at 40 °C.

Part 2: AKR1C3–Obafistat Co-Crystallization
(Structural Biology)
Context: High-resolution X-ray crystallography of the AKR1C3-Obafistat complex is critical for

understanding its binding pose. Inhibitors typically target the catalytic oxyanion site (Tyr55,

His117) and adjacent subpockets (SP1-SP3)[4].

Q3: I am getting apo-AKR1C3 crystals but no Obafistat electron density in the active site.

What is going wrong? A3: This is caused by insufficient ligand occupancy, usually due to the

poor aqueous solubility of Obafistat or competitive displacement by crystallization buffer

components.
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Causality: AKR1C3 requires the NADP+ cofactor to properly form the oxyanion binding

site[5]. If NADP+ is absent, or if the DMSO concentration used to dissolve the ligand is too

high, the binding pocket denatures or remains unoccupied.

Solution:

Pre-incubation: Always pre-incubate purified AKR1C3 (10-15 mg/mL) with a 5-fold molar

excess of NADP+ and a 3- to 5-fold molar excess of Obafistat (dissolved in 100% DMSO)

for at least 2 hours at 4 °C prior to setting up drops.

DMSO Tolerance: Keep the final DMSO concentration in the protein-ligand mix strictly

below 5% (v/v).

Buffer Check: Ensure your buffer lacks high concentrations of competing carboxylates (like

formate) that might bind the Tyr55/His117 oxyanion hole[5].

Q4: My hanging drops yield heavy precipitation or microcrystals. How do I optimize the

complex for >1.8 Å resolution? A4: Microcrystallization indicates excessive primary nucleation

rates, often driven by high precipitant concentrations.

Protocol: Step-by-Step AKR1C3 Co-Crystallization Optimization

Base Condition: Start with the established AKR1C3 crystallization condition: 200 mM

Sodium Acetate, 20% (w/v) PEG 3350, pH 7.0[6].

Drop Setup: Use the hanging drop vapor diffusion method. Mix 1 µL of the AKR1C3-

NADP+-Obafistat complex with 1 µL of the reservoir solution[6].

Additive Screen: If microcrystals persist, spike the protein sample with an equimolar

amount of a mild detergent like octyl β-D-glucopyranoside[6]. This reduces surface tension

and limits non-specific protein aggregation.

Incubation: Seal and incubate plates at 18 °C. High-quality crystals typically appear within

5 days[6].

Data Presentation: Quantitative Parameters
Table 1: Obafistat & AKR1C3 Crystallization Parameters Summary
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Parameter
Obafistat (Free
Base)

Obafistat Sodium
AKR1C3-Obafistat
Complex

Target Application API Formulation
Improved Aqueous

Solubility

Structure-Based Drug

Design

Molecular Weight 365.38 g/mol [7] 387.36 g/mol [3]
~37 kDa (Protein) +

Ligand

Primary Solvent
Ethanol / Ethyl

Acetate
THF / Ethanol

10 mM K-Phosphate

(pH 7.0)

Anti-Solvent /

Precipitant
Heptane / Hexane

Isopropyl Acetate

(IPAc)

20% PEG 3350, 200

mM NaOAc[6]

Key Additives
Seed crystals (1-2%

w/w)
1M NaOH (1.05 eq)

NADP+ (1.2 mM),

Octyl glucoside[6]

Critical Control Point
Cooling rate to avoid

LLPS
Exact stoichiometry

Ligand pre-incubation

(2 hrs)

Mandatory Visualization: Experimental Workflows
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Obafistat API crystallization troubleshooting logic addressing liquid-liquid phase separation.
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AKR1C3-Obafistat co-crystallization workflow and optimization for structural biology.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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